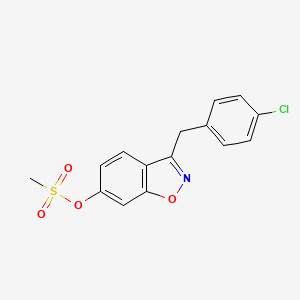

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is an organic compound that features a benzoxazole ring substituted with a 4-chlorobenzyl group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzoxazole derivatives.

Oxidation: Benzoxazole N-oxides.

Reduction: Benzyl-substituted benzoxazole derivatives.

Scientific Research Applications

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the 4-chlorobenzyl group can enhance binding affinity through hydrophobic interactions . The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Chlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate

- 1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole

Uniqueness

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazole ring and the 4-chlorobenzyl group allows for versatile interactions with biological targets, making it a valuable compound for research and development in various fields .

Biological Activity

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is a synthetic compound belonging to the benzoxazole class. Its structural features include a benzoxazole ring, a methanesulfonate group, and a chlorobenzyl substituent. This unique combination enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C15H12ClNO4S, with a molecular weight of 337.8 g/mol. The presence of the chlorobenzyl moiety is particularly significant as it may influence the compound's interactions with biological targets.

Biological Activity

Research into the biological activity of this compound has highlighted several potential applications:

- Antifungal Activity : Studies have shown that compounds with similar structures exhibit antifungal properties. For instance, related compounds have demonstrated significant activity against various strains of Candida spp., indicating that this compound may possess similar antifungal capabilities .

- Cytotoxicity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cell lines. For example, research on related compounds indicates that they can affect human keratinocytes, suggesting a need for further studies on the cytotoxic profile of this compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)methanesulfonamide | Structure | Contains a methanesulfonamide group instead of a methanesulfonate |

| 1,3-benzoxazol-2-yl 2-chlorobenzyl sulfide | Structure | Features a sulfide group instead of a sulfonate |

| 2-(1,3-benzoxazol-2-yl)ethylamine hydrochloride | Structure | Contains an ethylamine substituent |

| 1,3-benzoxazol-2-yl 2-[5-(4-chlorophenyl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide | Structure | More complex structure with additional functional groups |

Case Studies

While direct case studies on this compound are scarce, insights from related research can provide valuable context:

- Antifungal Studies : A study investigating antifungal agents found that certain benzoxazole derivatives displayed effective inhibition against multiple Candida strains with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 62.5 μg/mL .

- Cytotoxicity Assessments : Research on similar compounds indicated IC50 values around 7.90 μg/mL for human keratinocytes, suggesting potential cytotoxic effects that warrant further investigation for safety and efficacy .

Q & A

Q. Basic: What are the key steps for synthesizing 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate?

Answer:

The synthesis typically involves:

Formation of the benzoxazole core : Cyclization of hydroxylamine derivatives with substituted benzaldehydes under acidic conditions.

Chlorobenzyl introduction : Friedel-Crafts alkylation or nucleophilic substitution to attach the 4-chlorobenzyl group.

Methanesulfonate esterification : Reaction of the hydroxyl group at position 6 with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) using a base like triethylamine (Et3N) to scavenge HCl .

Optimization Tips :

- Use inert atmosphere (N2/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Basic: What analytical techniques are critical for structural validation?

Answer :

- X-ray crystallography : Resolves bond lengths/angles (e.g., exocyclic C10–C9–C3 angle: 113.4°, Cl⋯H4 distance: 3.12 Å) .

- NMR spectroscopy :

- 1H NMR: Confirm substitution patterns (e.g., aromatic protons, –OCH3, –CH2Cl).

- 13C NMR: Identify carbonyl (C=O, ~170 ppm) and quaternary carbons.

- IR spectroscopy : Detect sulfonate ester (S=O stretch: 1170–1300 cm−1) .

Q. Advanced: How do electronic effects of the 4-chlorobenzyl group influence reactivity?

Answer :

- Electron-withdrawing Cl : Reduces electron density at the benzoxazole core, stabilizing intermediates during nucleophilic attacks.

- Steric effects : The 4-chlorobenzyl group’s orientation (dihedral angle: 70.33° with benzoxazole plane) may hinder access to reactive sites .

Experimental Design : - Compare reaction rates with analogs (e.g., 4-methylbenzyl vs. 4-Cl-benzyl) under identical conditions.

- Use DFT calculations to map electrostatic potential surfaces.

Q. Advanced: How can researchers assess its pharmacological activity?

Answer :

- In vitro assays :

- Enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) via fluorescence polarization.

- Cellular uptake : Radiolabel the compound (e.g., 14C) and quantify intracellular accumulation.

- LC-MS/MS : Detect metabolites (e.g., hydrolysis to 3-(4-chlorobenzyl)-1,2-benzoxazol-6-ol) using MRM transitions .

Key Parameters : - IC50 values for dose-response curves.

- Plasma protein binding (equilibrium dialysis).

Q. Advanced: What strategies evaluate metabolic stability and pathways?

Answer :

- In vitro metabolic assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-HRMS.

- CYP450 inhibition : Use luminescent probes (e.g., P450-Glo™).

- Metabolite identification :

Q. Advanced: How to resolve contradictory data in SAR studies?

Answer :

Case Example : Discrepancies in IC50 values across studies may arise from:

- Impurity profiles : Trace impurities (e.g., 4-chlorobenzhydrol or 4-chlorobenzophenone) can skew bioactivity .

- Assay conditions : Differences in pH, ionic strength, or solvent (DMSO vs. aqueous buffer).

Resolution Steps :

Reproduce assays with rigorously purified compound (HPLC >99%).

Standardize protocols (e.g., ATP concentration in kinase assays).

Validate with orthogonal methods (SPR vs. fluorescence assays).

Properties

Molecular Formula |

C15H12ClNO4S |

|---|---|

Molecular Weight |

337.8 g/mol |

IUPAC Name |

[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] methanesulfonate |

InChI |

InChI=1S/C15H12ClNO4S/c1-22(18,19)21-12-6-7-13-14(17-20-15(13)9-12)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3 |

InChI Key |

IHGVDAMVDMKURL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.